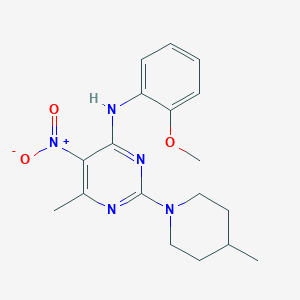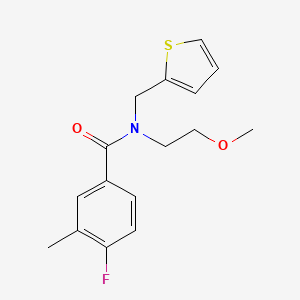
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone
Overview
Description
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with chlorine, fluorine, and methyl groups, along with an ethylpiperidinyl moiety attached to a methanone group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Scientific Research Applications
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl ring and the piperidinyl moiety. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring through halogenation reactions.
Alkylation: Introduction of the methyl group onto the phenyl ring via alkylation reactions.
Formation of Piperidinyl Moiety: Synthesis of the 2-ethylpiperidin-1-yl group through cyclization and alkylation reactions.
Coupling Reaction: Coupling of the substituted phenyl ring with the piperidinyl moiety using a methanone linker.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of phenyl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5,6-difluoro-3-methylphenyl)-(4-methyl-1-piperazinyl)methanone
- (2-Chloro-5,6-difluoro-3-methylphenyl)-(4-methyl-1-piperidinyl)methanone
Uniqueness
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethylpiperidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO/c1-3-10-6-4-5-7-19(10)15(20)12-13(16)9(2)8-11(17)14(12)18/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDJGKIXEJVENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C(=CC(=C2F)F)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]methioninate](/img/structure/B4053410.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4053412.png)
![methyl 4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4053420.png)
![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B4053436.png)
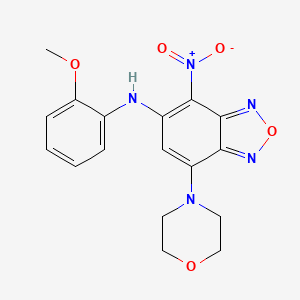

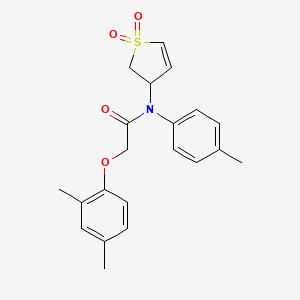
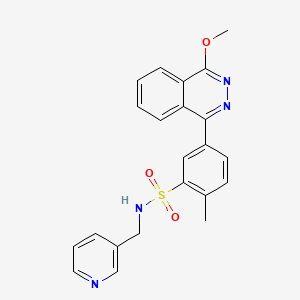
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B4053490.png)
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4053495.png)
![2-(4-methoxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4053500.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate](/img/structure/B4053503.png)
